molecular formula C7H10Cl2N2OS B1374445 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride CAS No. 1354951-61-3

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride

Cat. No. B1374445
CAS RN: 1354951-61-3
M. Wt: 241.14 g/mol
InChI Key: RNDPDOPHPFSXOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2OS.ClH/c1-9-6(11)2-7-10-5(3-8)4-12-7;/h4H,2-3H2,1H3,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Metabolism in Rats

A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in both germfree and conventional rats. The research found that, unlike conventional rats, germfree rats did not metabolize the compound into its 4-(methylthiomethyl)-, 4-(methylsulfinylmethyl)-, and 4-(methylsulfonylmethyl) analogues. The paper proposes mechanisms for these metabolites' formation from mercapturate and S-glucuronide, involving biliary excretion and intestinal metabolism followed by urinary excretion (Bakke et al., 1981).

Synthesis of Derivatives

Raslan, Sayed, and Khalil (2016) explored the synthesis of various pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating a 2-thiazolyl moiety. Their work demonstrates the reaction of N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide with various reagents to produce a range of derivatives, confirmed by elemental analyses and spectral data. This research contributes to the understanding of the chemical versatility and reactivity of compounds related to 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride (Raslan et al., 2016).

Antitumor and Antifilarial Agents

Kumar et al. (1993) studied the synthesis of 2,4-disubstituted thiazoles and selenazoles, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, starting from 2-amino-4-(chloromethyl)thiazole. Their research evaluated the compounds' ability to inhibit leukemia L1210 cell proliferation and their antifilarial activity against Acanthocheilonema viteae. This study highlights the potential pharmaceutical applications of thiazole derivatives in cancer and parasitic infection treatments (Kumar et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS.ClH/c1-9-6(11)2-7-10-5(3-8)4-12-7;/h4H,2-3H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDPDOPHPFSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354951-61-3
Record name 2-Thiazoleacetamide, 4-(chloromethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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